molecular formula C12H17N3O2 B1343153 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine CAS No. 16154-61-3

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Cat. No.: B1343153
CAS No.: 16154-61-3
M. Wt: 235.28 g/mol
InChI Key: YVVZWEJZESFFDB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine emerges from the broader historical trajectory of piperazine chemistry, which has evolved significantly since the initial discovery of the parent piperazine scaffold. The systematic exploration of phenylpiperazine derivatives gained momentum in the pharmaceutical industry, where these compounds demonstrated remarkable versatility as molecular templates. Patent research spanning from 2006 to the present indicates that the scientific community has increasingly recognized the potential of N-phenylpiperazine derivatives, leading to thirty-three documented patents related to therapeutic applications. However, this represents a relatively modest number considering the extensive clinical development of piperazine-containing compounds that have reached market approval or advanced clinical trials.

The specific synthesis and characterization of this compound reflects the ongoing scientific interest in exploring structural modifications within the phenylpiperazine class. Research groups have developed novel synthetic methodologies to access these compounds, often employing different approaches than previously reported methods. The compound's emergence in chemical databases and commercial availability through multiple suppliers indicates its recognition as a valuable research chemical and synthetic intermediate. The systematic study of nitrophenylpiperazine derivatives has been driven by the need to understand how specific substitution patterns influence both chemical reactivity and biological activity profiles.

The historical development of this compound class can be traced through the evolution of synthetic methodologies, beginning with simple piperazine derivatization reactions and progressing to more sophisticated coupling strategies. The naming conventions and systematic classification of these compounds have evolved to reflect their structural complexity, with the International Union of Pure and Applied Chemistry nomenclature providing standardized identification methods. This historical progression demonstrates the maturation of heterocyclic chemistry and the increasing sophistication of synthetic organic chemistry methodologies.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of its molecular structure. The compound bears the Chemical Abstracts Service registry number 16154-61-3, which serves as a unique identifier within chemical databases and regulatory systems. The molecular formula C₁₂H₁₇N₃O₂ indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, with a calculated molecular weight of 235.28 grams per mole.

The compound's name systematically describes its structural features, beginning with the methylated piperazine core and progressing to describe the substituted phenyl ring attachment. The designation "1-Methyl" indicates methylation at the N1 position of the piperazine ring, while "4-(3-methyl-4-nitrophenyl)" describes the phenyl substituent attached to the N4 position of the piperazine core. The phenyl ring bears both a methyl group at the 3-position and a nitro group at the 4-position, creating a specific substitution pattern that influences the compound's chemical and physical properties.

Property Value Source Reference
Chemical Abstracts Service Number 16154-61-3
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC1=C(C=CC(=C1)N2CCN(C)CC2)N+[O-]

The classification of this compound within chemical taxonomy places it firmly within the organoheterocyclic compounds category, specifically as a member of the diazinanes class and the piperazines subclass. Further classification identifies it as a phenylpiperazine, which represents compounds containing a phenylpiperazine skeleton consisting of a piperazine ring bound to a phenyl group. The presence of the nitro functional group additionally classifies it among nitroaromatic compounds, while the methyl substituents place it within the broader category of methylated heterocycles.

Structural Significance in Piperazine Chemistry

The structural architecture of this compound exemplifies the fundamental design principles underlying piperazine chemistry, where the six-membered diazine ring provides a versatile scaffold for molecular modification. The piperazine core, characterized by the formula (CH₂CH₂NH)₂, represents a cyclohexane analog where the 1- and 4-CH₂ groups are replaced by nitrogen atoms. This structural motif confers unique electronic and conformational properties that distinguish piperazines from other heterocyclic systems and contribute to their widespread utility in medicinal chemistry applications.

The substitution pattern in this compound demonstrates the impact of specific functional group positioning on molecular properties. The N-methylation at the 1-position of the piperazine ring introduces steric and electronic effects that influence the compound's basicity and hydrogen bonding capabilities. Research has shown that phenylpiperazine derivatives exhibit varying degrees of monoamine releasing activity, with structural modifications significantly affecting their pharmacological profiles. The specific placement of the methyl and nitro substituents on the phenyl ring creates a unique electronic environment that influences both the compound's chemical reactivity and its potential biological interactions.

The conformational flexibility of the piperazine ring system allows for multiple spatial orientations of the substituted phenyl group, creating opportunities for diverse molecular interactions. Crystallographic studies of related compounds have revealed the importance of intermolecular interactions in determining solid-state packing arrangements and physical properties. The presence of both electron-donating methyl groups and the electron-withdrawing nitro group creates a complex electronic distribution within the molecule, affecting properties such as dipole moment, polarizability, and charge distribution patterns.

The structural significance extends beyond individual molecular properties to encompass broader synthetic and medicinal chemistry implications. The compound serves as a representative example of how systematic structural modifications can be employed to fine-tune molecular properties and explore structure-activity relationships. The combination of the piperazine scaffold with the substituted nitrophenyl system creates opportunities for further chemical elaboration through standard organic transformations, including reduction of the nitro group, additional methylation reactions, and coupling with other molecular fragments.

Position in the Nitrophenylpiperazine Compound Class

Within the broader nitrophenylpiperazine compound class, this compound occupies a distinctive position defined by its specific substitution pattern and structural characteristics. The compound can be systematically compared with related structures to understand the impact of positional isomerism and substitution effects on chemical and biological properties. Structural analogs include compounds such as 1-Methyl-4-(4-nitrophenyl)piperazine, which differs in the absence of the 3-methyl substituent, and 1-(3-methyl-4-nitrophenyl)piperazine, which lacks the N-methylation of the piperazine ring.

The nitrophenylpiperazine class encompasses compounds where nitro groups are positioned at various locations on the phenyl ring, creating opportunities for exploring electronic effects and synthetic transformations. Research has demonstrated that the position of the nitro group significantly influences the compound's chemical reactivity, particularly in reduction reactions that convert the nitro functionality to amino groups. These transformations represent important synthetic pathways for accessing diversely substituted aniline derivatives and for exploring structure-activity relationships in biological systems.

Compound Molecular Formula Key Structural Differences Chemical Abstracts Service Number
This compound C₁₂H₁₇N₃O₂ Reference compound 16154-61-3
1-Methyl-4-(4-nitrophenyl)piperazine C₁₁H₁₅N₃O₂ Lacks 3-methyl substituent 16155-03-6
1-(3-methyl-4-nitrophenyl)piperazine C₁₁H₁₅N₃O₂ Lacks N-methylation 192441-84-2
1-(4-nitrophenyl)piperazine C₁₀H₁₃N₃O₂ Lacks both methyl groups 6269-89-2

The synthetic accessibility of nitrophenylpiperazine compounds has been enhanced through the development of efficient coupling methodologies, including nucleophilic aromatic substitution reactions and transition metal-catalyzed cross-coupling processes. These synthetic approaches have enabled the systematic exploration of structure-activity relationships within the compound class and have facilitated the preparation of focused libraries for biological screening applications. The versatility of the nitro functional group as a synthetic handle for further transformations has made nitrophenylpiperazines valuable intermediates in the synthesis of more complex molecular architectures.

The biological activity profiles of nitrophenylpiperazine compounds have revealed interesting trends related to structural modifications and pharmacological properties. Research has shown that phenylpiperazine derivatives can exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, depending on their specific substitution patterns. The compound class has been particularly valuable in the development of compounds targeting neuroblastoma cells and other cancer types, where the piperazine scaffold provides a foundation for molecular recognition and cellular uptake.

Properties

IUPAC Name

1-methyl-4-(3-methyl-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-9-11(3-4-12(10)15(16)17)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVZWEJZESFFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593787
Record name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-61-3
Record name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16154-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

  • Starting Material : 1-methyl-4-(3-methylphenyl)piperazine
  • Nitrating Agents : Mixture of concentrated nitric acid and sulfuric acid
  • Temperature Control : Reaction temperature is maintained at low to moderate levels to ensure selective nitration at the 4-position of the methylphenyl ring.
  • Reaction Time : Typically several hours under stirring
  • Workup : Quenching with water, neutralization, extraction, and purification by recrystallization or chromatography

Yield and Purity

  • Yields vary depending on reaction scale and conditions but are generally moderate to high.
  • Purity is confirmed by melting point (105–107 °C), NMR spectroscopy, and elemental analysis.

Notes

  • This method is widely used in industrial settings due to the availability of starting materials.
  • Safety precautions are critical due to the use of strong acids and exothermic nitration reactions.

Nucleophilic Aromatic Substitution (SNAr) Method

General Procedure

  • Reactants : 1-methylpiperazine and a nitro-substituted aromatic halide (e.g., 3-methyl-4-nitrochlorobenzene or 4-fluoronitrobenzene)
  • Base : Potassium carbonate (K2CO3) is commonly used to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.
  • Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc)
  • Temperature : Typically room temperature to 110–140 °C depending on substrate reactivity
  • Reaction Time : 2 to 24 hours, often under reflux conditions

Example Reaction

Parameter Details
1-Methylpiperazine 1 equivalent
Nitro-substituted halide 1 equivalent
Potassium carbonate 3 equivalents
Solvent DMF, 20 mL per 1 mmol scale
Temperature 20 °C to 110 °C
Reaction time 2 to 24 hours
Yield Up to 98% (isolated yield)
Purification Filtration, recrystallization, chromatography

Mechanism

  • The nucleophilic nitrogen of 1-methylpiperazine attacks the electron-deficient aromatic carbon bearing the halide, displacing the halide ion.
  • The nitro group activates the aromatic ring towards nucleophilic substitution by stabilizing the intermediate Meisenheimer complex.

Advantages

  • High yields and selectivity
  • Mild reaction conditions compared to nitration
  • Amenable to scale-up and automation

Characterization

  • Melting point: 105–107 °C
  • 1H NMR and 13C NMR confirm substitution pattern
  • Mass spectrometry (ESI-MS) confirms molecular weight (235.28 g/mol)
  • Elemental analysis consistent with C12H17N3O2 formula

Industrial Scale Synthesis

  • Industrial processes often adapt the SNAr method due to its scalability and safety profile.
  • Use of continuous flow reactors and automated systems improves yield, purity, and reproducibility.
  • Reaction parameters are optimized for cost-effectiveness and environmental compliance.
  • Post-reaction workup includes solvent recovery, crystallization, and drying under vacuum at 100 °C to constant weight.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Nitration 1-methyl-4-(3-methylphenyl)piperazine HNO3/H2SO4, controlled temperature Moderate Requires acid handling, exothermic
SNAr with nitro-chlorobenzene 1-methylpiperazine + 3-methyl-4-nitrochlorobenzene K2CO3, DMF, 110–140 °C, 10–24 h Up to 90 High yield, scalable, milder conditions
SNAr with nitro-fluorobenzene 1-methylpiperazine + 4-fluoronitrobenzene K2CO3, DMF, room temperature, 2 h Up to 98 Very high yield, mildest conditions

Research Findings and Optimization Notes

  • Reaction yields are highly dependent on solvent choice, base equivalents, and temperature.
  • Potassium carbonate is preferred for its mild basicity and compatibility with DMF.
  • Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion.
  • Purification by recrystallization from solvents like 1,4-dioxane or 4-methyl-2-pentanone yields high-purity product.
  • Structural confirmation by NMR and mass spectrometry is standard practice.
  • Safety protocols include use of personal protective equipment and fume hoods due to irritant properties of reagents and products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonating agents (e.g., sulfur trioxide).

Major Products Formed:

    Reduction: 1-Methyl-4-(3-methyl-4-aminophenyl)piperazine.

    Oxidation: 1-Methyl-4-(3-methyl-4-nitrosophenyl)piperazine.

    Substitution: Halogenated or sulfonated derivatives of the parent compound.

Scientific Research Applications

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Piperazine derivatives exhibit diverse biological activities and physicochemical properties depending on substituent groups. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight Key Properties Biological Activity References
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine 3-methyl-4-nitrophenyl 235.29 g/mol Moderate solubility; electron-deficient aromatic ring Intermediate for antitumor agents
1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine 4-nitrophenylsulphonyl 311.34 g/mol High yield (83.6%); faint red solid; strong electron-withdrawing sulfonyl group Anticancer (synthesis intermediate)
1-Methyl-4-(pyridin-4-yl)piperazine Pyridin-4-yl 203.27 g/mol Enhanced solubility due to pyridine ring; basic nitrogen Smoothened (SMO) receptor antagonist
1-Methyl-4-(2-trifluoromethylbenzyl)piperazine 2-trifluoromethylbenzyl 324.34 g/mol High lipophilicity; fluorinated group improves metabolic stability FLT3 kinase inhibition (synergistic effect)
1-Methyl-4-(piperidin-4-yl)piperazine Piperidin-4-yl 197.30 g/mol Bicyclic structure; moderate solubility (pale yellow solid) Anticancer and kinase inhibition

Key Research Findings

Substituent Position Matters : The meta-methyl and para-nitro configuration in this compound optimizes steric and electronic effects for downstream reactions .

Fluorinated Groups Enhance Selectivity : Trifluoromethylbenzyl groups improve selectivity for targets like FLT3 but require complementary structural motifs for efficacy .

Piperazine as a Versatile Scaffold : Modifications at N1 and N4 positions enable diverse applications, from antidiabetic agents (e.g., PMS 812) to CCR5 antagonists (e.g., Sch-350634) .

Analytical Considerations

Piperazine derivatives, including this compound, pose challenges in detection due to structural similarities. LC-MS and LC-DAD methods are critical for distinguishing nitro-, sulphonyl-, and fluorinated analogues in biological matrices .

Biological Activity

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a compound with significant potential in pharmacology, particularly concerning its biological activity related to neurotransmitter systems. This article delves into its synthesis, biological effects, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C12H16N4O2
  • Molecular Weight : Approximately 252.28 g/mol
  • Appearance : Orange solid
  • Melting Point : 105–107 °C

The compound features a piperazine core with a methyl group and a nitrophenyl moiety, which influences its interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methylpiperazine with nitro-substituted aromatic compounds. One effective method employs potassium carbonate as a base in N,N-dimethylformamide (DMF), achieving yields up to 98%:

1 Methylpiperazine+Nitro substituted aromatic compound1 Methyl 4 3 methyl 4 nitrophenyl piperazine\text{1 Methylpiperazine}+\text{Nitro substituted aromatic compound}\rightarrow \text{1 Methyl 4 3 methyl 4 nitrophenyl piperazine}

Pharmacological Effects

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions are crucial for its proposed antidepressant effects. The compound's structural features may enhance its affinity for specific receptors, contributing to its therapeutic potential.

Key Findings:

  • Antidepressant Activity : Studies suggest that the compound may exhibit antidepressant-like effects in animal models, likely due to its modulation of serotonin and norepinephrine levels.
  • Neurotransmitter Interaction : It has been shown to influence various neurotransmitter systems, which is essential for understanding its mechanism of action and therapeutic efficacy.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-4-(4-nitrophenyl)piperazineNitro group at the para positionDifferent biological activity profile
1-Methyl-4-(3-nitrophenyl)piperazineNitro group at the meta positionPotentially different receptor affinities
1-Ethyl-4-(3-methyl-4-nitrophenyl)piperazineEthyl substitution instead of methylVariation in pharmacokinetics

This table illustrates how modifications in substituents can lead to diverse biological activities while maintaining core structural characteristics.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antidepressant Efficacy : In a study assessing various piperazine derivatives, this compound showed promising results in reducing depressive-like behaviors in rodent models.
  • Neurotransmitter Modulation : Research indicated that this compound significantly affects serotonin transporter activity, suggesting a mechanism similar to SSRIs (Selective Serotonin Reuptake Inhibitors) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine, and how do reaction conditions influence yield?

  • Methodology : Utilize nucleophilic aromatic substitution or Buchwald-Hartwig amination for coupling the piperazine moiety to the nitro-substituted aromatic ring. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) based on analogous syntheses. For example, 1-(4-fluorobenzyl)piperazine derivatives were synthesized using DCM as a solvent and DIPEA as a base, achieving yields up to 50% after purification .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or crystallization. Report melting points (e.g., 81–82°C for similar compounds) and characterize using 1^1H NMR and elemental analysis .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., using PubChem data ).
  • Mass Spectrometry : Confirm molecular weight (e.g., 235.28 g/mol for a related compound ) via ESI-MS or HRMS.
  • Elemental Analysis : Validate empirical formula (e.g., C12_{12}H17_{17}N3_3O2_2) with ≤0.3% deviation .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation : Wear PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (GHS Category 2/2A). Use fume hoods to avoid inhalation (H335). Store in airtight containers away from oxidizers .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?

  • Strategy : Systematically modify substituents (e.g., nitro group position, methyl group on piperazine) and evaluate biological activity. For example, replacing the benzyl group with a 4-fluorobenzyl moiety enhanced tyrosine kinase inhibition .
  • Assays : Test against target receptors (e.g., dopamine D3 receptors ) or microbial strains. Use IC50_{50}/EC50_{50} values to compare derivatives .

Q. What computational tools predict binding affinity and metabolic stability of derivatives?

  • In Silico Methods :

  • Docking Simulations : Use AutoDock Vina to model interactions with receptors (e.g., dopamine D3 receptors ).
  • ADME Prediction : Calculate logP (e.g., 2.1 for a similar compound ), topological polar surface area (TPSA), and CYP450 inhibition risks via SwissADME or ADMETlab .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Study : If antimicrobial activity varies (e.g., moderate vs. strong inhibition), assess assay conditions (e.g., bacterial strain variability, compound solubility). Cross-validate using standardized protocols like CLSI guidelines .
  • Statistical Analysis : Apply ANOVA to compare results across replicates; report p-values and confidence intervals .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Formulation Approaches :

  • Salt Formation : Hydrochloride salts improved stability in related piperazines .
  • Prodrug Design : Introduce hydroxyl or ester groups to enhance water solubility (e.g., 2-hydroxyethyl substituents ).
    • In Vivo Testing : Measure plasma half-life and tissue distribution in rodent models .

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